molecular formula C8H12N2O B13259613 2-{5H,6H,7H-pyrrolo[1,2-a]imidazol-3-yl}ethan-1-ol

2-{5H,6H,7H-pyrrolo[1,2-a]imidazol-3-yl}ethan-1-ol

Cat. No.: B13259613
M. Wt: 152.19 g/mol
InChI Key: ISIUCDFRPZGDPU-UHFFFAOYSA-N
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Description

2-{5H,6H,7H-pyrrolo[1,2-a]imidazol-3-yl}ethan-1-ol is a heterocyclic compound that features a fused imidazole and pyrrole ring system

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-{5H,6H,7H-pyrrolo[1,2-a]imidazol-3-yl}ethan-1-ol typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of pyrrole derivatives with imidazole precursors in the presence of catalysts. The reaction conditions often include the use of solvents such as dimethyl sulfoxide (DMSO) and temperatures ranging from room temperature to 100°C .

Industrial Production Methods

Industrial production of this compound may involve more scalable processes such as continuous flow synthesis, which allows for better control over reaction conditions and yields. The use of automated systems and reactors can enhance the efficiency and consistency of the production process .

Chemical Reactions Analysis

Types of Reactions

2-{5H,6H,7H-pyrrolo[1,2-a]imidazol-3-yl}ethan-1-ol undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate (KMnO₄), reducing agents such as lithium aluminum hydride (LiAlH₄), and nucleophiles like sodium hydroxide (NaOH). Reaction conditions vary depending on the desired transformation but generally involve controlled temperatures and specific solvents .

Major Products Formed

The major products formed from these reactions include various substituted imidazole derivatives, alcohols, and amines, which can be further utilized in different applications .

Scientific Research Applications

2-{5H,6H,7H-pyrrolo[1,2-a]imidazol-3-yl}ethan-1-ol has several scientific research applications:

Mechanism of Action

The mechanism of action of 2-{5H,6H,7H-pyrrolo[1,2-a]imidazol-3-yl}ethan-1-ol involves its interaction with specific molecular targets such as enzymes and receptors. The compound can inhibit enzyme activity by binding to the active site, thereby preventing substrate access. It may also interact with cellular receptors, modulating signal transduction pathways and affecting cellular functions .

Comparison with Similar Compounds

Similar Compounds

  • 5H,6H,7H-pyrrolo[1,2-a]imidazol-7-amine
  • 6,7-dihydro-5H-pyrrolo[1,2-a]imidazole

Uniqueness

Compared to similar compounds, 2-{5H,6H,7H-pyrrolo[1,2-a]imidazol-3-yl}ethan-1-ol is unique due to its specific functional groups and structural configuration, which confer distinct chemical reactivity and biological activity. This uniqueness makes it a valuable compound for targeted research and application development .

Properties

Molecular Formula

C8H12N2O

Molecular Weight

152.19 g/mol

IUPAC Name

2-(6,7-dihydro-5H-pyrrolo[1,2-a]imidazol-3-yl)ethanol

InChI

InChI=1S/C8H12N2O/c11-5-3-7-6-9-8-2-1-4-10(7)8/h6,11H,1-5H2

InChI Key

ISIUCDFRPZGDPU-UHFFFAOYSA-N

Canonical SMILES

C1CC2=NC=C(N2C1)CCO

Origin of Product

United States

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